1-[(2,5-Dimethoxyphenyl)methyl]-4-(1,3,4-thiadiazol-2-yl)piperazine
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Overview
Description
1-[(2,5-Dimethoxyphenyl)methyl]-4-(1,3,4-thiadiazol-2-yl)piperazine is a complex organic compound featuring a thiadiazole ring, a piperazine ring, and a dimethoxyphenyl group. The presence of these functional groups suggests that the compound may have interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,5-dimethoxybenzyl chloride with 1,3,4-thiadiazol-2-ylpiperazine under basic conditions.
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethoxyphenyl)methyl]-4-(1,3,4-thiadiazol-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazoles.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(2,5-Dimethoxyphenyl)methyl]-4-(1,3,4-thiadiazol-2-yl)piperazine has several scientific research applications:
Organic Synthesis and Catalysis: It is used in the study of new catalytic protocols for the synthesis of organic compounds.
Bioactive Compound Development: Due to its structural characteristics, it is of interest in the development of bioactive compounds.
Pharmaceutical Research: Derivatives of this compound are explored for their potential effects in pharmaceutical research.
Peptide Synthesis: It can be used in peptide synthesis as a reactant to synthesize β-amino alcohols.
Photochromic Applications: Compounds with similar structures are used in fields like photo-pharmacology, signaling, and sensing.
Hematology Research: Derivatives have been utilized in hematology research, specifically in screening for compounds that can induce γ globin gene expression.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)methyl]-4-(1,3,4-thiadiazol-2-yl)piperazine involves its interaction with molecular targets through hydrogen-bonding and other non-covalent interactions. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Piperazine Derivatives: Compounds like 1-(3,4-dimethoxyphenyl)piperazine have similar structural features and biological activities.
Dimethoxyphenyl Compounds: Compounds like 3,4-dimethoxyphenethylamine share the dimethoxyphenyl group and have related chemical properties.
Uniqueness
1-[(2,5-Dimethoxyphenyl)methyl]-4-(1,3,4-thiadiazol-2-yl)piperazine is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of both the thiadiazole and piperazine rings, along with the dimethoxyphenyl group, makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C15H20N4O2S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C15H20N4O2S/c1-20-13-3-4-14(21-2)12(9-13)10-18-5-7-19(8-6-18)15-17-16-11-22-15/h3-4,9,11H,5-8,10H2,1-2H3 |
InChI Key |
PEBMXNBRNRPKCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=NN=CS3 |
Origin of Product |
United States |
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